molecular formula C14H10BrClO3S B14315203 2-(4-Bromobenzene-1-sulfonyl)-1-(4-chlorophenyl)ethan-1-one CAS No. 112393-44-9

2-(4-Bromobenzene-1-sulfonyl)-1-(4-chlorophenyl)ethan-1-one

Cat. No.: B14315203
CAS No.: 112393-44-9
M. Wt: 373.6 g/mol
InChI Key: KDRVJHQIEDVUJW-UHFFFAOYSA-N
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Description

2-(4-Bromobenzene-1-sulfonyl)-1-(4-chlorophenyl)ethan-1-one is an organic compound that features both bromobenzene and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromobenzene-1-sulfonyl)-1-(4-chlorophenyl)ethan-1-one typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-chloroacetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobenzene-1-sulfonyl)-1-(4-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol.

    Oxidation Reactions: The sulfonyl group can be further oxidized under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with different functional groups replacing the bromine or chlorine atoms.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Sulfone derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromobenzene-1-sulfonyl)-1-(4-chlorophenyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved would be specific to the biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromobenzene-1-sulfonyl)-1-phenylethan-1-one
  • 2-(4-Chlorobenzene-1-sulfonyl)-1-(4-chlorophenyl)ethan-1-one
  • 2-(4-Bromobenzene-1-sulfonyl)-1-(4-methylphenyl)ethan-1-one

Uniqueness

2-(4-Bromobenzene-1-sulfonyl)-1-(4-chlorophenyl)ethan-1-one is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and potential applications. The combination of these functional groups can provide distinct chemical properties compared to similar compounds.

Properties

CAS No.

112393-44-9

Molecular Formula

C14H10BrClO3S

Molecular Weight

373.6 g/mol

IUPAC Name

2-(4-bromophenyl)sulfonyl-1-(4-chlorophenyl)ethanone

InChI

InChI=1S/C14H10BrClO3S/c15-11-3-7-13(8-4-11)20(18,19)9-14(17)10-1-5-12(16)6-2-10/h1-8H,9H2

InChI Key

KDRVJHQIEDVUJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CS(=O)(=O)C2=CC=C(C=C2)Br)Cl

Origin of Product

United States

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